molecular formula C6H8N2O3 B6234431 methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate CAS No. 2122035-39-4

methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Cat. No.: B6234431
CAS No.: 2122035-39-4
M. Wt: 156.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl ester group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes under microwave irradiation in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method is efficient and yields the desired imidazole derivative in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum output and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution often involves reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may use amines or thiols.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, hydroxy derivatives, and various substituted imidazole compounds, each with distinct chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is unique due to its specific imidazole ring structure and the presence of an ester group. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves the condensation of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid with methyl bromoacetate followed by hydrolysis of the resulting ester.", "Starting Materials": [ "2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid", "Methyl bromoacetate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (1.0 g) and methyl bromoacetate (1.2 g) in ethanol (10 mL) and add a catalytic amount of sodium hydroxide.", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.", "Step 4: Acidify the resulting mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate as a white solid." ] }

CAS No.

2122035-39-4

Molecular Formula

C6H8N2O3

Molecular Weight

156.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.